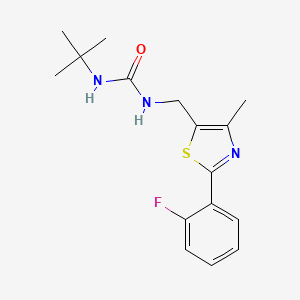
1-(Tert-butyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl[(2-fluorophenyl)methyl]amine is somewhat similar in structure. It has a molecular formula of C11H16FN and a molecular weight of 181.2498432 .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the bonds between them. For the similar compound tert-butyl[(2-fluorophenyl)methyl]amine, the molecular formula is C11H16FN .Physical And Chemical Properties Analysis
For the similar compound tert-butyl[(2-fluorophenyl)methyl]amine, it has a molecular weight of 181.2498432 . Other physical and chemical properties such as melting point, boiling point, and density are also important, but specific data for your compound is not available .Wissenschaftliche Forschungsanwendungen
Urea as a Leaving Group in Synthesis
- Urea derivatives, like the one , can act as leaving groups in chemical synthesis. An example is the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from a similar compound, where urea acts as the leaving group (Wellmar, 1998).
Alternative Syntheses of Ureas
- Ureas have traditionally been synthesized using hazardous reagents. However, recent advances have sought safer, environmentally friendly alternatives. The research applies to compounds like the one , focusing on cleaner synthesis methods (Bigi, Maggi, & Sartori, 2000).
Complexation and Self-Assembly in Molecular Devices
- Urea-linked cyclodextrins can engage in complexation with certain compounds, leading to potential applications in molecular devices. The research explored the complexation behavior and self-assembly processes of similar urea derivatives (Lock et al., 2004).
Lithiation and Synthesis Variations
- The lithiation of ureas, like the one mentioned, can vary based on the substituents in the aryl ring. This affects the synthesis of substituted derivatives, demonstrating the compound's role in diverse chemical reactions (Smith, El‐Hiti, & Shukla, 1999).
Discovery of Small Molecule FLT3 Inhibitors
- Derivatives of urea, similar to the mentioned compound, have been discovered as FLT3 inhibitors capable of overcoming drug-resistant mutations. This application is crucial in developing targeted cancer therapies (Zhang et al., 2020).
Impact on Soil Enzyme Activity
- Certain urea derivatives can impact soil enzyme activities like urease and dehydrogenase, affecting nitrification and mineralization processes. This aspect is vital for understanding the environmental impact of such compounds (Mishra, Flaig, & Soechtig, 1980).
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3OS/c1-10-13(9-18-15(21)20-16(2,3)4)22-14(19-10)11-7-5-6-8-12(11)17/h5-8H,9H2,1-4H3,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRQWSQZMKSNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751989.png)
![4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2751991.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2751994.png)
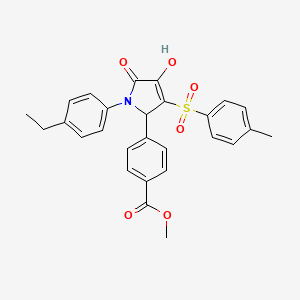
![Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2751996.png)
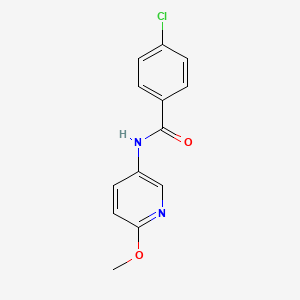
![(Z)-3-((cyclopropylamino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2751998.png)
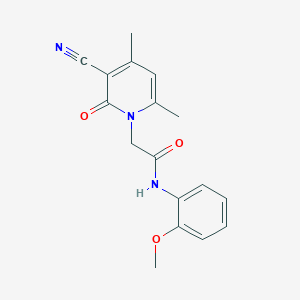
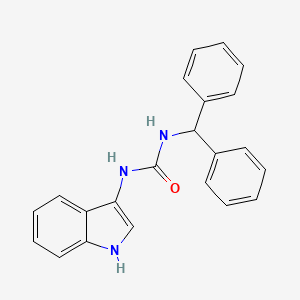
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)


![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)